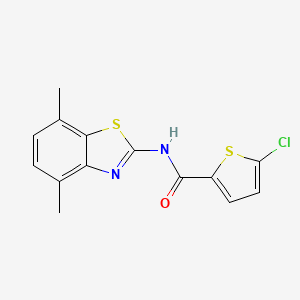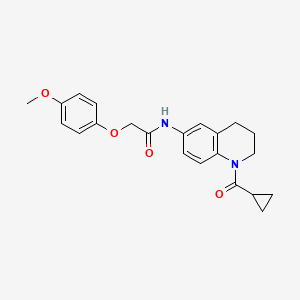
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a furan ring, and a propanamide group. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by the alkylation of the thiadiazole ring with ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Furan Ring: The furan ring can be synthesized by the cyclization of appropriate precursors such as 1,4-diketones or furfural derivatives under acidic or basic conditions.
Coupling of the Thiadiazole and Furan Rings: The thiadiazole and furan rings can be coupled through a propanamide linker by the reaction of the thiadiazole derivative with a furan derivative containing a suitable leaving group (e.g., halide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and other electrophiles or nucleophiles, with reactions typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced derivatives. Substitution reactions can yield a variety of substituted thiadiazole or furan derivatives.
Aplicaciones Científicas De Investigación
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide has a range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it of interest in drug discovery and development.
Medicine: The compound may be investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways or targets.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mecanismo De Acción
The mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may act by inhibiting the growth or replication of microorganisms through interactions with specific enzymes or cellular structures. If the compound exhibits anticancer activity, it may act by inducing apoptosis or inhibiting cell proliferation through interactions with specific signaling pathways or molecular targets.
Comparación Con Compuestos Similares
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide can be compared with other similar compounds, such as:
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide: This compound differs by the presence of a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its chemical and biological properties.
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide: This compound differs by the presence of an ethyl group on the furan ring instead of a methyl group, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that may not be present in similar compounds.
Propiedades
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-3-18-12-15-14-11(19-12)13-10(16)7-6-9-5-4-8(2)17-9/h4-5H,3,6-7H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLGDQFVZDISEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-difluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2697718.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2697719.png)
![N'-[(1Z)-(4-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanehydrazide](/img/structure/B2697720.png)

![6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(5-methylfuran-2-yl)methyl]hexanamide](/img/structure/B2697722.png)

![N-[[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methyl]prop-2-enamide](/img/structure/B2697726.png)


![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2697734.png)

![5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B2697737.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2697739.png)

